molecular formula C13H10O4S B14608796 2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]- CAS No. 59222-21-8

2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14608796
CAS No.: 59222-21-8
M. Wt: 262.28 g/mol
InChI Key: OOQPYLPIFMGCIE-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C13H10O3S It is a derivative of cyclohexadiene-1,4-dione, where one of the hydrogen atoms is replaced by a sulfonyl group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group acts as an electrophilic center, attracting nucleophilic species and facilitating various biochemical reactions. The compound can modulate signaling pathways and influence cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: This compound has a phenyl group instead of a 4-methylphenyl group attached to the cyclohexadiene-1,4-dione core.

    2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups attached to the cyclohexadiene-1,4-dione core.

    2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-: This compound has chlorine and hydroxyl groups attached to the cyclohexadiene-1,4-dione core.

Uniqueness

The uniqueness of 2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]- lies in its sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. The presence of the 4-methylphenyl group also influences its physical and chemical properties, making it a valuable compound for various research applications.

Properties

CAS No.

59222-21-8

Molecular Formula

C13H10O4S

Molecular Weight

262.28 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C13H10O4S/c1-9-2-5-11(6-3-9)18(16,17)13-8-10(14)4-7-12(13)15/h2-8H,1H3

InChI Key

OOQPYLPIFMGCIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=O)C=CC2=O

Origin of Product

United States

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